2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G][1]benzopyran-7-One
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Overview
Description
2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One is a complex organic compound with the molecular formula C17H18O3. It is known for its unique structure, which includes a furobenzopyran ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran ring system. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trimethyl-6-Propyl-Furo[3,2-G]chromen-7-One
- 7H-Furo3,2-Gbenzopyran-7-One, 4,9-Dimethoxy-
- 7H-Furo3,2-Gbenzopyran-7-One, 9-(2,3-Epoxy-3-Methylbutoxy)-
Uniqueness
2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One stands out due to its specific substitution pattern on the furobenzopyran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H18O3/c1-5-6-12-10(3)14-7-13-9(2)11(4)19-15(13)8-16(14)20-17(12)18/h7-8H,5-6H2,1-4H3 |
InChI Key |
ADGUVFJYVNRVPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C |
Origin of Product |
United States |
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